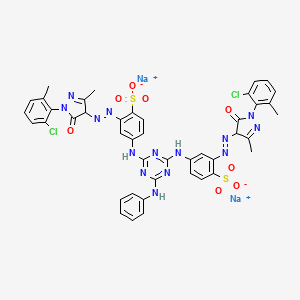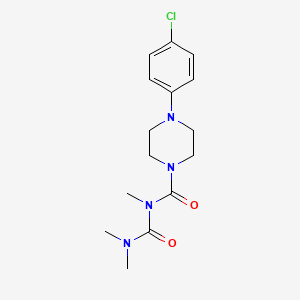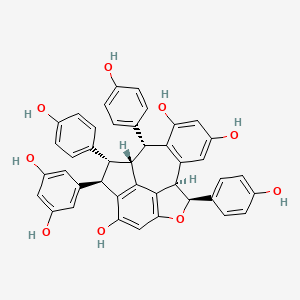
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a propyl group and a propoxy chain linked to a pyridazinyl moiety. The presence of chlorine and ethyl groups further enhances its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the propoxy chain and the pyridazinyl moiety. Key reagents include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The chlorine atom in the pyridazinyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Applications De Recherche Scientifique
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation or microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)oxy)propoxy)-3-propylbenzoic acid
- 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide
Uniqueness
Compared to similar compounds, 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid stands out due to its unique combination of functional groups and structural features
Propriétés
Numéro CAS |
105170-63-6 |
|---|---|
Formule moléculaire |
C19H24ClN3O4 |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
4-[3-[(5-chloro-1-ethyl-6-oxopyridazin-4-yl)amino]propoxy]-3-propylbenzoic acid |
InChI |
InChI=1S/C19H24ClN3O4/c1-3-6-13-11-14(19(25)26)7-8-16(13)27-10-5-9-21-15-12-22-23(4-2)18(24)17(15)20/h7-8,11-12,21H,3-6,9-10H2,1-2H3,(H,25,26) |
Clé InChI |
ZGRLHYNHBATWKF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1)C(=O)O)OCCCNC2=C(C(=O)N(N=C2)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


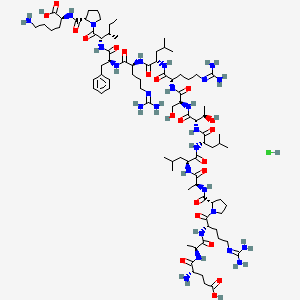

![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
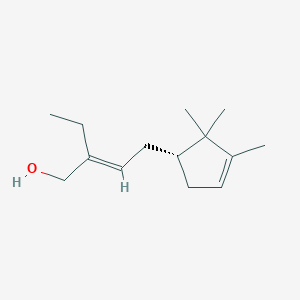
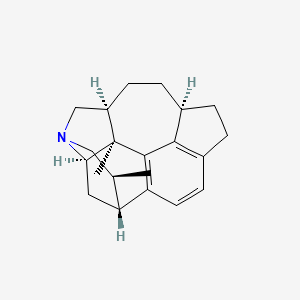
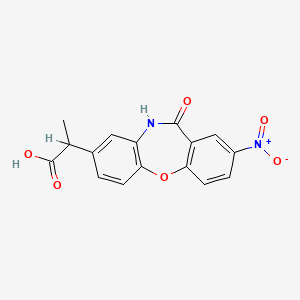
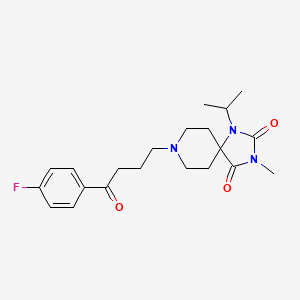
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

